1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide
Overview
Description
Scientific Research Applications
Synthetic and Analytical Characterization
- A study focused on the synthesis and analytical characterization of a research chemical within the pyrazole family, demonstrating the importance of accurate identification and characterization for research chemicals. This includes chromatographic, spectroscopic, and mass spectrometric analyses, emphasizing the pyrazole ring's bioisosteric replacement potential and its relevance in synthetic cannabinoid series (McLaughlin et al., 2016).
Fluorescent Sensors and Chemical Sensing
- Pyrazole derivatives have been studied for their potential as fluorescent sensors for anions, showcasing their high selectivity and sensitivity. This application is crucial for detecting and quantifying specific ions in various environments, indicating the versatility of pyrazole derivatives in chemical sensing applications (Yang et al., 2011).
Pharmacological Research
- Pyrazole scaffolds are explored for their pharmacological activities, including antiviral, anticancer, and antimicrobial activities. This research underlines the pyrazole moiety's significance as a core heterocycle or substituted heterocycle in developing new therapeutic agents (Kumar et al., 2022).
Antimicrobial and Antifungal Activities
- The synthesis and evaluation of pyrazole-sulfonamide derivatives for their in vitro antiproliferative activities against different cell lines highlight the potential of pyrazole derivatives as antimicrobial and antifungal agents. This suggests the broad spectrum of biological activities that can be targeted using pyrazole-based compounds (Mert et al., 2014).
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O/c11-1-4-16-9(10(12)17)5-7(15-16)8-6-13-2-3-14-8/h2-3,5-6H,1,4H2,(H2,12,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXANRBOVKELDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C(=O)N)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.